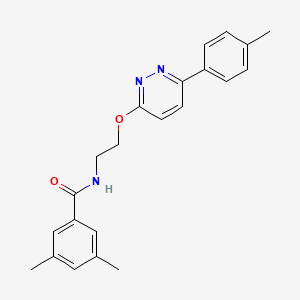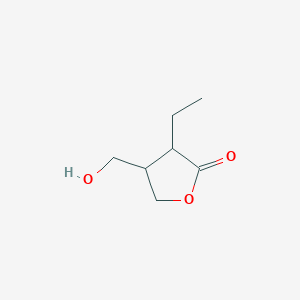
3-Ethyl-4-hydroxymethyldihydro-furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-hydroxymethyldihydro-furan-2-one, commonly known as furaneol, is a naturally occurring organic compound that belongs to the furan family. It is a white crystalline solid with a sweet, caramel-like odor and taste. Furaneol is widely used in the food and beverage industry as a flavoring agent due to its unique aroma and taste. In recent years, furaneol has gained attention in the scientific community due to its potential health benefits and applications in various fields.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis of Biobased Polyesters
Biobased polyesters have been synthesized using furanic compounds as rigid diol precursors, offering a sustainable alternative to petroleum-based materials. Yi Jiang et al. (2014) utilized 2,5-bis(hydroxymethyl)furan, enzymatically polymerized with various diacid ethyl esters, to produce novel furan polyesters with desirable molecular weights and physical properties. This research highlights the potential of furanic compounds in creating environmentally friendly materials with applications in the plastic industry (Jiang et al., 2014).
Catalytic Reduction of Biomass-Derived Compounds
The catalytic reduction of furanic compounds derived from biomass into valuable chemicals has been extensively studied. Nakagawa et al. (2013) explored the reduction of furfural and 5-hydroxymethylfurfural (HMF) into a variety of products, demonstrating the versatility of these compounds in producing fuels and chemicals through catalytic processes (Nakagawa et al., 2013).
One-Pot Synthesis of Heterocyclic Compounds
Furanic compounds have been utilized in the one-pot synthesis of heterocyclic compounds, indicating their utility in pharmaceutical and organic synthesis. Zhang et al. (2018) developed a facile method for synthesizing 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, showcasing the role of furanic compounds in synthesizing complex molecules (Zhang et al., 2018).
Solar Energy Conversion
In the development of dye-sensitized solar cells, furanic linkers have been investigated for their effectiveness in improving device performance. Kim et al. (2011) found that phenothiazine derivatives with furan conjugated linkers exhibited improved solar energy conversion efficiency, demonstrating the potential of furanic compounds in renewable energy technologies (Kim et al., 2011).
Biomass Conversion into Value-added Chemicals
Furanic compounds are key intermediates in converting biomass into high-value chemicals. Kong et al. (2018) reviewed the catalytic processes for transforming 5-hydroxymethylfurfural (HMF), a pivotal furanic platform chemical, into a wide range of valuable products, highlighting the importance of furanic compounds in the biorefinery sector (Kong et al., 2018).
Zukünftige Richtungen
While specific future directions for 3-Ethyl-4-hydroxymethyldihydro-furan-2-one are not available, there is ongoing research into furanones and related compounds. For instance, there is interest in the development of biotechnological processes for the synthesis of these compounds . Additionally, there is potential for the use of furan and acetic anhydride in the synthesis of 2,5-FDCA, a bio-based alternative to terephthalic acid .
Eigenschaften
IUPAC Name |
3-ethyl-4-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6-5(3-8)4-10-7(6)9/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOVQXMIXPSZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-(hydroxymethyl)oxolan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


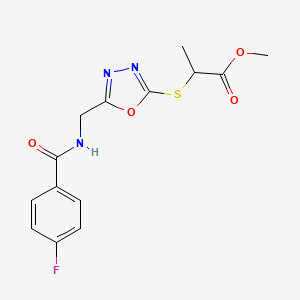
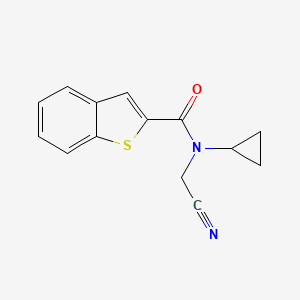
![N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2653185.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)
![2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B2653191.png)

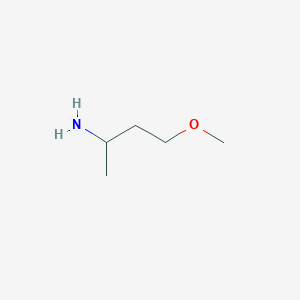
![7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one](/img/no-structure.png)
![Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2653195.png)
![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)
![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2653198.png)
